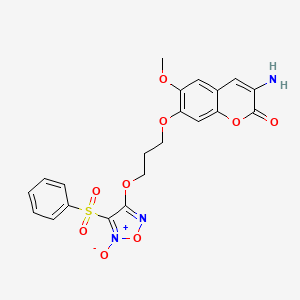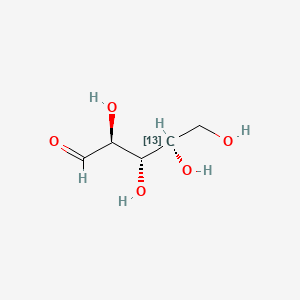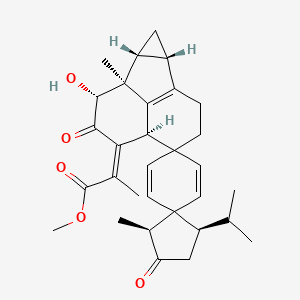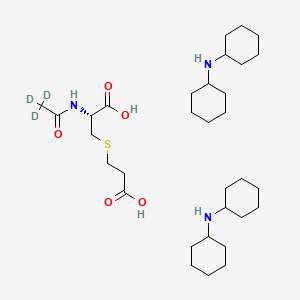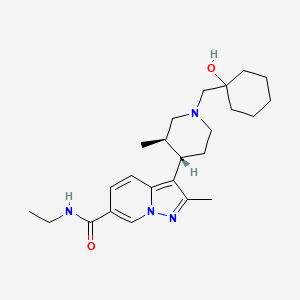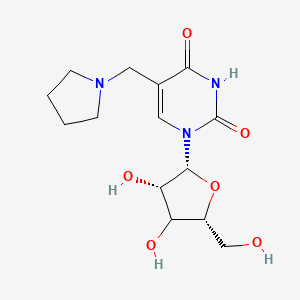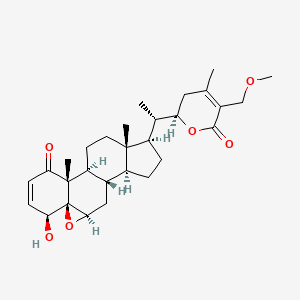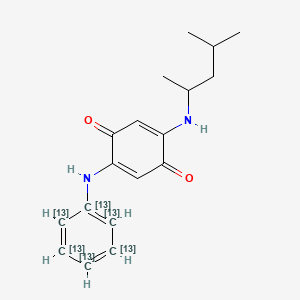
6PPD-quinone-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6PPD-quinone-13C6 is a labeled derivative of 6PPD-quinone, which is an oxidation product of the widely used tire additive N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD). This compound is of significant interest due to its high toxicity to aquatic organisms, particularly fish species such as coho salmon. The labeled version, this compound, is used as an internal standard in analytical chemistry to quantify the presence of 6PPD-quinone in environmental samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6PPD-quinone-13C6 involves the oxidation of 6PPD-13C6, which is the labeled version of the parent compound. The oxidation process typically employs strong oxidizing agents such as ozone or singlet oxygen in an aqueous environment. The reaction conditions include controlled temperature and pH to ensure the complete conversion of 6PPD-13C6 to this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for use as an analytical standard .
Analyse Des Réactions Chimiques
Types of Reactions
6PPD-quinone-13C6 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction that forms this compound from 6PPD-13C6.
Reduction: Can revert this compound back to 6PPD-13C6 under specific conditions.
Substitution: Reactions where functional groups on the quinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Ozone, singlet oxygen, and other strong oxidizing agents in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Various nucleophiles can be used to substitute functional groups on the quinone ring.
Major Products Formed
Oxidation: this compound.
Reduction: 6PPD-13C6.
Substitution: Various substituted quinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6PPD-quinone-13C6 is primarily used in environmental chemistry to study the presence and impact of 6PPD-quinone in water bodies. Its applications include:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify 6PPD-quinone levels in environmental samples.
Environmental Toxicology: Research on the toxic effects of 6PPD-quinone on aquatic organisms, particularly fish species.
Water Treatment Research: Studies on the degradation and removal of 6PPD-quinone from water using advanced oxidation processes.
Mécanisme D'action
The mechanism of action of 6PPD-quinone-13C6 involves its interaction with biological molecules in aquatic organisms. The quinone structure is highly reactive and can form adducts with proteins and DNA, leading to cellular damage and toxicity. The primary molecular targets include enzymes involved in oxidative stress response and DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD): The parent compound, used as an antioxidant in tires.
1,3-Diphenylguanidine (DPG): Another tire additive with similar applications but different chemical structure
Uniqueness
6PPD-quinone-13C6 is unique due to its labeled carbon atoms, which make it an ideal internal standard for analytical methods. Its high toxicity and environmental persistence also distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
2-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)-5-(4-methylpentan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4+1,5+1,6+1,7+1,8+1,14+1 |
Clé InChI |
UBMGKRIXKUIXFQ-XNKFZZRESA-N |
SMILES isomérique |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
SMILES canonique |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
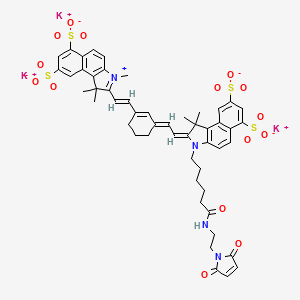


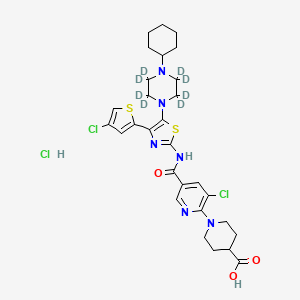
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
